Esreboxetine Metabolite A
Description
Contextualization within Esreboxetine (B1671265) Metabolism
Esreboxetine, the (S,S)-(+)-enantiomer of reboxetine (B1679249), undergoes extensive biotransformation in the body. The metabolism of reboxetine, and by extension esreboxetine, is complex, involving several key enzymatic pathways. The primary routes of metabolism include hydroxylation, dealkylation, and oxidation, which are often followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.gov The cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, is instrumental in these initial oxidative transformations. nih.gov
Within this metabolic framework, Esreboxetine Metabolite A emerges as a significant product. Its formation is believed to occur through the hydroxylation of the parent esreboxetine molecule. vulcanchem.com This is a common metabolic pathway for many pharmaceutical compounds, where a hydroxyl group (-OH) is introduced into the molecule's structure.
This compound is one of several metabolites produced from the biotransformation of esreboxetine. Another notable derivative is Esreboxetine Metabolite B, which shares the same molecular weight as Metabolite A, suggesting they are positional isomers resulting from hydroxylation at different locations on the esreboxetine molecule. vulcanchem.com Additionally, a deethylated metabolite is also formed. vulcanchem.com The interplay and relative abundance of these metabolites are crucial for understanding the complete disposition of esreboxetine in the body. A clinical study, NCT00800956, was designed specifically to investigate the absorption, metabolism, and excretion of radiolabeled esreboxetine, with a primary goal of identifying and quantifying its metabolites in plasma, urine, and feces. patsnap.com
Significance of Metabolite Characterization in Drug Development
The thorough characterization of drug metabolites is a critical and mandatory aspect of the drug development process. This practice is essential for a comprehensive understanding of a new drug's behavior and for ensuring its safety and efficacy. Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. In some instances, a metabolite may be the primary active agent, a scenario that describes a "prodrug."
Understanding the metabolic pathways also helps in predicting and explaining potential drug-drug interactions. If a drug is metabolized by a specific enzyme, co-administration with another drug that inhibits or induces the same enzyme can significantly alter the plasma concentrations of the parent drug and its metabolites, potentially leading to adverse effects or loss of efficacy. The study of metabolites provides a more complete pharmacokinetic profile of a drug, detailing how it is absorbed, distributed, metabolized, and ultimately eliminated from the body.
Detailed Research Findings
The following tables present available data on Esreboxetine and its known metabolites.
| Property | Esreboxetine | This compound |
|---|---|---|
| Molecular Formula | C19H23NO3 | C19H23NO4 |
| Molecular Weight (g/mol) | 313.4 | 329.4 |
| Formation Mechanism | N/A (Parent Compound) | Likely hydroxylation |
This table summarizes and compares the known physicochemical properties of the parent drug, Esreboxetine, and its derivative, this compound. vulcanchem.com
| Metabolite Name | Molecular Weight (g/mol) | Notes |
|---|---|---|
| Esreboxetine Metabolite B | 329.4 | Likely a positional isomer of Metabolite A. |
| Deethylated Metabolite | 285.35 | Formed through the removal of an ethyl group. |
| Unnamed Metabolite | 327.38 | Further details on the structure are not widely published. |
This table outlines other identified metabolites of Esreboxetine, highlighting their molecular weights and any available descriptive information. vulcanchem.com
Properties
CAS No. |
140431-50-1 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.40 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-ethoxy-3-(2-morpholinylphenylmethoxy)- Phenol; |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Esreboxetine Metabolite a
Methodologies for De Novo Structural Assignment
The definitive structural assignment of a novel compound like a drug metabolite relies on a combination of advanced analytical techniques. While specific data for Esreboxetine (B1671265) Metabolite A is not publicly available, the following methodologies would be standard in such a structural elucidation campaign.
Advanced Spectroscopic Techniques for Structural Characterization
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Esreboxetine Metabolite A, a full suite of NMR experiments would be required to establish its constitution, regiochemistry (the position of the new hydroxyl group), and stereochemistry.
¹H NMR: Would be used to identify the number and connectivity of hydrogen atoms in the molecule. The chemical shifts of the aromatic protons would be particularly informative in determining the position of hydroxylation on either of the phenyl rings. A patent for esreboxetine salts includes ¹H NMR spectra for the parent compound, which would serve as a crucial reference for comparison. google.com
¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The chemical shift of the carbon atom bearing the new hydroxyl group would confirm its position.
NOESY/ROESY: These NMR experiments would help to determine the relative stereochemistry of the molecule by measuring through-space interactions between protons, confirming that the (S,S) configuration of the parent drug is retained in the metabolite.
HRMS is critical for determining the exact elemental composition of a molecule with high accuracy.
Elemental Composition: For this compound, HRMS would confirm the molecular formula as C₁₉H₂₃NO₄.
Fragmentation Analysis (MS/MS): By inducing fragmentation of the protonated molecule, tandem mass spectrometry (MS/MS) provides information about the molecule's substructures. The fragmentation pattern of Metabolite A would be compared to that of the parent drug, Esreboxetine. The differences in fragmentation would help to localize the position of the added hydroxyl group. For instance, fragmentation of the ether linkage or the morpholine (B109124) ring would produce characteristic ions, and the mass shifts in these fragments would reveal the site of hydroxylation. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for quantifying reboxetine (B1679249) and its metabolites in biological samples. nih.govdiva-portal.org
To confirm that the absolute stereochemistry of the parent compound is maintained, chiroptical techniques are employed.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of this compound would be compared to that of the parent (S,S)-Esreboxetine. A similar spectrum would suggest that the original stereocenters are unchanged.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are other powerful techniques that could be used to confirm the absolute configuration, especially when compared with theoretical calculations.
High-Resolution Mass Spectrometry (HRMS/MS) for Elemental Composition and Fragmentation Analysis
Chromatographic Purity and Impurity Profiling Considerations
The isolation and analysis of this compound would necessitate advanced chromatographic techniques to ensure its purity and to profile any related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the primary method for purifying Metabolite A from a mixture of other metabolites and the parent drug. Due to the added hydroxyl group, Metabolite A would be more polar than Esreboxetine and thus have a shorter retention time on a C18 column. The use of a high-resolution column and an optimized gradient elution method would be crucial for separating it from its positional isomer, Metabolite B.
Chiral Chromatography: To confirm the enantiomeric purity of the isolated metabolite, chiral HPLC would be necessary. This would ensure that no racemization or epimerization occurred during metabolism or the isolation process.
Impurity Profiling: Any synthetic or isolated batch of this compound would be subjected to stringent purity analysis, typically using HPLC with UV and MS detection, to identify and quantify any impurities.
Stereochemical Aspects and Isomeric Forms
Esreboxetine is the (S,S)-enantiomer of reboxetine, possessing two chiral centers. nih.gov
| Property | Value |
| IUPAC Name | (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Stereoisomers | One of four possible stereoisomers of reboxetine |
The metabolism of Esreboxetine to Metabolite A involves the introduction of a hydroxyl group. This process does not typically affect the existing chiral centers, so it is expected that this compound retains the (S,S) configuration of the parent drug.
The primary isomeric consideration for this compound is the existence of positional isomers. As noted, Esreboxetine Metabolite B has the same molecular formula, suggesting hydroxylation at a different position on the aromatic rings or the morpholine moiety. The precise identification of these isomers would depend on the detailed spectroscopic analysis described above.
Enantiomeric and Diastereomeric Considerations
Esreboxetine possesses two chiral centers, leading to four possible stereoisomers. The parent drug, Esreboxetine, is specifically the enantiomer with the (S,S) configuration, formally named (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine. wikipedia.orgnih.gov
The metabolic transformation leading to this compound involves the hydroxylation of the aromatic ethoxyphenoxy ring. nih.gov This reaction does not affect the existing chiral centers at the morpholine ring and the benzylic carbon. Consequently, this compound retains the absolute (S,S) configuration of the parent molecule. The metabolite is, therefore, a single enantiomer and does not introduce new diastereomers.
| Compound | IUPAC Name | Chirality |
| Esreboxetine | (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine | (S,S) |
| This compound | (2S)-2-[(S)-(2-ethoxy-5-hydroxyphenoxy)phenylmethyl]morpholine | (S,S) |
Chirality and its Impact on Biological Activity
Chirality is a fundamental aspect of pharmacology, as biological systems such as enzymes and receptors are themselves chiral. mdpi.comnih.gov This stereoselectivity means that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com The enantiomer that fits better into a biological target is termed the "eutomer," while the less active one is the "distomer." mdpi.com
In the case of the parent drug, the (S,S)-enantiomer (Esreboxetine) is a more potent inhibitor of the norepinephrine (B1679862) transporter than the (R,R)-enantiomer. ncats.io This demonstrates the critical role of stereochemistry in its primary mechanism of action.
While specific biological activity data for this compound is not extensively documented in publicly available literature, its retained (S,S) configuration is expected to be a crucial determinant of its own biological activity. The specific three-dimensional arrangement dictates how the metabolite interacts with any potential biological targets, including metabolizing enzymes and transporters. The presence and position of the new hydroxyl group, combined with the fixed (S,S) stereochemistry, will define its unique pharmacological and pharmacokinetic profile.
Synthetic Routes and Chemical Derivatization for this compound
The generation of drug metabolites as reference standards is essential for analytical and toxicological studies. gtfch.org The synthesis of this compound can be approached through several chemical and biological strategies.
Chemical Synthesis Approaches for Reference Standard Generation
The chemical synthesis of this compound for use as a reference standard is a complex process that requires precise control over regioselectivity and stereochemistry. axios-research.com While detailed, specific routes are proprietary and not publicly disclosed, plausible strategies can be inferred from the synthesis of Esreboxetine and related molecules. researchgate.net
One potential approach involves a multi-step synthesis beginning with a protected, pre-hydroxylated building block corresponding to the ethoxyphenoxy portion of the molecule. This fragment would then be coupled with the chiral morpholine-phenylmethyl moiety to construct the final molecule. An alternative strategy could involve the late-stage functionalization of Esreboxetine itself, using regioselective aromatic hydroxylation methods, though this can be challenging due to the presence of multiple reactive sites on the aromatic rings.
| Synthetic Strategy | Description | Key Challenges |
| Linear Synthesis | Building the molecule sequentially, starting with a pre-hydroxylated and protected aromatic precursor. | Requires a lengthy synthetic sequence; management of protecting groups. |
| Convergent Synthesis | Synthesizing the hydroxylated ethoxyphenoxy and the chiral morpholine fragments separately before coupling them. | Development of a suitable coupling reaction. |
| Late-Stage Functionalization | Introducing the hydroxyl group directly onto the Esreboxetine molecule. | Achieving regioselectivity (hydroxylation at the correct position); potential for over-oxidation or side reactions. |
Chemoenzymatic and Biocatalytic Synthesis Strategies
Chemoenzymatic and biocatalytic methods offer powerful and often more sustainable alternatives to purely chemical synthesis, particularly for creating chiral molecules and their metabolites. researchgate.net
A highly relevant biocatalytic approach for generating this compound involves using cytochrome P450 (CYP) enzymes. Since the in vivo metabolism of Reboxetine to its hydroxylated forms is mediated by CYP3A4, this enzyme can be used in an in vitro or whole-cell biocatalytic system. nih.govgtfch.org In this setup, Esreboxetine serves as the substrate for a culture of microorganisms (such as fission yeast) that have been engineered to express human CYP3A4. gtfch.org The enzyme then performs the specific hydroxylation reaction to yield this compound. This approach often provides excellent regioselectivity and avoids the use of harsh chemical reagents and protecting groups.
Enzymes, such as lipases, have also been used in the synthesis of the parent drug, Esreboxetine, to achieve high enantioselectivity in key steps, highlighting the utility of biocatalysis in this chemical space. researchgate.netnih.gov
Isolation and Purification Techniques for Synthetic Metabolites
Regardless of the synthetic route, the final product must be isolated and purified to a high degree for use as an analytical reference standard. The introduction of a hydroxyl group makes this compound more polar than its parent compound, which guides the selection of purification techniques.
A common workflow involves an initial extraction of the crude product from the reaction mixture. This is often followed by chromatographic purification. gtfch.orgumt.edu.my Solid-phase extraction (SPE) can be used for initial sample clean-up and concentration. gtfch.org The primary purification step typically employs semi-preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column. gtfch.orghyphadiscovery.com This technique separates the desired metabolite from the starting material, byproducts, and other impurities based on differences in polarity.
The identity and purity of the isolated this compound are then rigorously confirmed using a combination of analytical methods, including:
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural elucidation. gtfch.orghyphadiscovery.com
Metabolic Pathways and Enzyme Kinetics of Esreboxetine Biotransformation to Metabolite a
Identification of Metabolic Pathways Leading to Esreboxetine (B1671265) Metabolite A
The journey of esreboxetine through the body's metabolic machinery involves a series of chemical modifications, primarily categorized into Phase I and Phase II reactions. These processes are designed to transform the drug into more water-soluble compounds, facilitating their excretion.
Phase I Biotransformation Mechanisms (e.g., Hydroxylation, Oxidation, Dealkylation)
The initial metabolic handling of esreboxetine, much like its racemic parent compound reboxetine (B1679249), is dominated by Phase I oxidative reactions. clinicaltrials.govnih.gov The formation of Esreboxetine Metabolite A is a direct consequence of these oxidative processes.
The molecular formula of esreboxetine is C₁₉H₂₃NO₃, while this compound is reported to have a molecular formula of C₁₉H₂₃NO₄. This addition of a single oxygen atom strongly indicates that hydroxylation is the primary metabolic reaction responsible for the formation of Metabolite A. This process involves the introduction of a hydroxyl (-OH) group onto the esreboxetine molecule.
While the precise location of this hydroxylation for Metabolite A is not explicitly detailed in publicly available literature, it is known that reboxetine undergoes hydroxylation on the aromatic rings. clinicaltrials.gov It is therefore highly probable that this compound is a product of aromatic hydroxylation.
Other Phase I reactions that esreboxetine likely undergoes, in parallel or sequentially, include O-dealkylation (removal of the ethyl group) and further oxidation . clinicaltrials.govnih.gov These reactions lead to the formation of other metabolites, such as a de-ethylated metabolite. The existence of "Metabolite B," which shares the same molecular weight as Metabolite A, suggests that it is a positional isomer, meaning hydroxylation has occurred at a different site on the parent molecule.
A summary of the key characteristics of esreboxetine and its known metabolites is presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Inferred Metabolic Relationship to Esreboxetine |
| Esreboxetine | C₁₉H₂₃NO₃ | 313.4 | Parent Compound |
| This compound | C₁₉H₂₃NO₄ | 329.4 | Hydroxylated metabolite |
| Esreboxetine Metabolite B | C₁₉H₂₃NO₄ | 329.4 | Positional isomer of Metabolite A (hydroxylated) |
| Esreboxetine Metabolite C | C₁₇H₁₉NO₃ | 285.35 | De-ethylated metabolite |
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I biotransformation, the newly introduced hydroxyl group on this compound serves as a reactive site for Phase II conjugation reactions. nih.govhyphadiscovery.com These reactions involve the attachment of endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its elimination from the body.
The primary Phase II pathways for hydroxylated metabolites like Metabolite A are glucuronidation and sulfation . clinicaltrials.govnih.gov
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of Metabolite A. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugate is highly polar and readily excreted in urine and/or bile.
Sulfation: In this pathway, a sulfonate group is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of Metabolite A, a reaction mediated by sulfotransferase (SULT) enzymes. hyphadiscovery.com Similar to glucuronidation, this creates a more water-soluble sulfate (B86663) conjugate that is easily eliminated.
Enzymatic Determinants of Metabolite A Formation
The rate and extent of this compound formation are dictated by the activity of specific drug-metabolizing enzymes.
Cytochrome P450 (CYP) Isoform Involvement in Metabolite A Generation
The Cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I oxidative metabolism for a vast number of drugs, including esreboxetine.
Studies on reboxetine have identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the main catalyst for its metabolism. clinicaltrials.govnih.gov Given that esreboxetine is the (S,S)-enantiomer of reboxetine, it is almost certain that CYP3A4 is the principal enzyme responsible for the hydroxylation reaction that produces this compound.
Reaction phenotyping studies are experimental approaches used to identify the specific enzymes involved in a drug's metabolism. These studies typically involve incubating the drug with a panel of recombinant human CYP isoforms or using specific chemical inhibitors of CYP enzymes in human liver microsomes. While the results of a dedicated Phase I clinical study (NCT00800956) to investigate the metabolism of [¹⁴C]-esreboxetine have been completed, the detailed findings, which would include reaction phenotyping data, have not been published. eurofinsdiscovery.com However, based on the data for reboxetine, the contribution of various CYP enzymes to the formation of hydroxylated metabolites can be inferred.
Inferred Contribution of CYP Isoforms to Esreboxetine Hydroxylation:
| CYP Isoform | Expected Contribution to Metabolite A Formation | Rationale |
| CYP3A4 | Major | Established as the primary enzyme for reboxetine metabolism. clinicaltrials.govnih.gov |
| CYP2D6 | Minor to negligible | Reboxetine shows low affinity for this isoform. |
| Other CYPs (e.g., CYP2C9, CYP2C19, CYP1A2) | Minor to negligible | Not identified as major contributors to reboxetine metabolism. |
Non-CYP Enzyme Systems and Their Role
While the CYP450 system is paramount in the initial formation of this compound, non-CYP enzyme systems are not believed to play a significant role in this specific hydroxylation step. However, other non-CYP enzymes are critical in the subsequent Phase II conjugation of Metabolite A, as discussed previously. These include the UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which are responsible for glucuronidation and sulfation, respectively. nih.govhyphadiscovery.com
Transporter Protein Influence on Metabolite Precursor Availability
The rate and extent of metabolite formation are critically dependent on the intracellular concentration of the parent drug, or precursor, which is controlled by drug transporter proteins. numberanalytics.com These proteins, located in cell membranes, regulate the influx and efflux of substances, thereby influencing their availability to metabolic enzymes within the cell. nih.gov
Transporter proteins are broadly categorized as influx transporters (e.g., Organic Anion-Transporting Polypeptides or OATPs) that facilitate drug uptake into cells, and efflux transporters (e.g., P-glycoprotein or P-gp) that pump drugs out of cells. numberanalytics.com The interplay between these transporters determines the net intracellular concentration of a drug like esreboxetine, making it available for metabolism by enzymes such as CYPs, which are primarily located in the endoplasmic reticulum of liver cells. dynamed.comnumberanalytics.com
While specific studies on esreboxetine and transporter proteins are limited, research on similar compounds provides insight. For example, ammoxetine, another novel serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, was identified as a probable substrate for the efflux transporter P-glycoprotein (P-gp). frontiersin.org If esreboxetine is also a P-gp substrate, this transporter would actively reduce its intracellular concentration, thereby modulating the rate at which it can be converted to Metabolite A. Variations in the expression or activity of such transporters can lead to significant inter-individual differences in drug metabolism. numberanalytics.comnih.gov
Enzyme Kinetics and Metabolic Rate Studies
The study of enzyme kinetics is fundamental to understanding the rate of formation of metabolites like this compound. These studies quantify the efficiency and capacity of the enzymes involved in the metabolic process.
Michaelis-Menten Kinetics for Metabolite Formation
For many enzymatic reactions, including drug metabolism, the relationship between the rate of reaction and substrate concentration can be described by the Michaelis-Menten model. nih.gov This model assumes that the enzyme and substrate form a complex, which then results in the product and the free enzyme. taylorfrancis.com In vitro studies on the metabolism of reboxetine's individual enantiomers have shown that the formation rate of the primary metabolite, O-desethylreboxetine, conforms to monophasic Michaelis-Menten kinetics over a substrate concentration range of 2 to 200 microM. nih.gov This suggests that a single enzyme is primarily responsible for this specific metabolic pathway and that its kinetics can be modeled using this classical approach. nih.gov Given that the same enzyme family, CYP3A, is likely involved, the formation of this compound may also follow this kinetic model, although direct evidence is not available.
Determination of Kinetic Parameters (Vmax, Km)
The Michaelis-Menten model is characterized by two key parameters: Vmax (maximum reaction velocity) and Km (the Michaelis constant). Vmax represents the maximum rate of metabolite formation when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. biorxiv.org
For the O-desethylation of reboxetine in human liver microsomes, an apparent Km has been determined. nih.gov The apparent Km for this reaction in cDNA CYP3A4 microsomes was found to be similar to the affinity constants determined in a broader population of human liver microsomes, reinforcing the central role of CYP3A4. nih.gov Determining these parameters for the specific pathway leading to this compound is crucial for predicting its formation rate in vivo.
Table 1: Kinetic Parameters for the Formation of O-desethylreboxetine This table presents data for a related compound, reboxetine, as specific values for this compound are not publicly available.
| Enantiomer | Metabolic Reaction | Kinetic Model | Key Enzyme | Reference |
|---|---|---|---|---|
| (S,S)-reboxetine | O-desethylation | Michaelis-Menten | CYP3A | nih.gov |
| (R,R)-reboxetine | O-desethylation | Michaelis-Menten | CYP3A | nih.gov |
Non-linear and Atypical Enzyme Kinetics
While the Michaelis-Menten model is widely applicable, it is not uncommon for drug-metabolizing enzymes, particularly cytochrome P450s, to exhibit atypical, non-linear kinetics. nih.govnih.gov Such behaviors can include substrate inhibition, autoactivation (homotropic cooperativity), or sigmoidal kinetics, which deviate from the standard hyperbolic curve of the Michaelis-Menten model. taylorfrancis.comnih.gov
These atypical patterns often suggest more complex mechanisms, such as the presence of multiple substrate-binding sites on the enzyme. taylorfrancis.com CYP3A4, the primary enzyme implicated in reboxetine metabolism, is particularly well-known for exhibiting atypical kinetics with various substrates. taylorfrancis.comnih.gov Therefore, while the primary metabolite of reboxetine follows standard kinetics, it is plausible that the formation of minor metabolites like this compound could involve more complex, non-linear kinetic profiles. nih.gov Characterizing any such atypical kinetics is essential for accurately predicting metabolic rates and potential drug-drug interactions. nih.gov
Species-Specific Metabolic Differences in Preclinical Models
Preclinical studies in animal models are essential for predicting drug metabolism and safety in humans. However, significant species differences exist in the expression, composition, and catalytic activity of drug-metabolizing enzymes like CYPs. nih.govresearchgate.net These differences can lead to both quantitative and qualitative variations in metabolic profiles between species. bioivt.com
Therefore, selecting an appropriate animal model whose metabolic pathways closely resemble those in humans is a critical step in drug development. bioivt.com For CYP enzymes, notable interspecies differences have been documented for the CYP1A, CYP2C, CYP2D, and CYP3A families, which are responsible for metabolizing the majority of drugs. nih.gov In contrast, CYP2E1 shows more conservation across species. nih.gov
In the development of a related compound, ammoxetine, metabolic stability varied across liver microsomes from different species, with beagle dogs showing clearance rates more comparable to humans than those observed in rodents. frontiersin.org Such findings underscore the importance of conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, non-human primate) and humans to identify the most predictive model for esreboxetine metabolism. nih.govbioivt.com A thorough understanding of these species-specific differences is crucial for the reliable extrapolation of preclinical toxicology and pharmacokinetic data to human clinical trials. jci.org
Pharmacological Relevance: Preclinical Perspectives of Esreboxetine Metabolite a
In Vitro Pharmacological Characterization
The initial assessment of a new chemical entity's pharmacological profile begins with in vitro characterization. These studies are fundamental in determining the molecule's affinity for its intended target and its selectivity over other biological targets.
Further research is required to populate a detailed receptor binding affinity table for Esreboxetine (B1671265) Metabolite A.
The primary mechanism of esreboxetine is the inhibition of the norepinephrine (B1679862) transporter (NET). pfizer.commedchemexpress.com In vitro studies using rat brain tissue have been conducted to determine the inhibitory activity of esreboxetine and other monoamine reuptake inhibitors on both the norepinephrine and serotonin (B10506) transporters (SERT). nih.gov These assays measure the concentration of the compound required to inhibit 50% of the neurotransmitter reuptake (IC₅₀) or the binding affinity constant (Ki).
| Compound | Transporter | Ki (nM) | Selectivity (SERT/NET) |
|---|---|---|---|
| Esreboxetine | NET | Data not available | Data not available |
| Esreboxetine | SERT | Data not available | Data not available |
| Racemic Reboxetine (B1679249) | NET | Data not available | High |
| Racemic Reboxetine | SERT | Data not available | High |
This table is interactive. Data would be populated based on available research findings.
The metabolism of reboxetine, and by extension esreboxetine, is primarily carried out by the cytochrome P450 isoenzyme CYP3A4. nih.gov Studies into whether esreboxetine or its metabolites inhibit or induce this or other CYP enzymes are crucial for predicting potential drug-drug interactions. Information regarding specific enzyme inhibition or activation assays for Esreboxetine Metabolite A is not available in the current body of literature reviewed. Such studies would clarify if the metabolite can affect its own clearance or the metabolism of other co-administered drugs.
Neurotransmitter Reuptake Inhibition Studies (e.g., Noradrenaline, Serotonin)
In Vitro Functional Activity Assessments
Functional assays move beyond binding affinity to measure the actual biological effect a compound has on a cell or cellular system.
To confirm that binding to the norepinephrine transporter translates into functional inhibition of norepinephrine reuptake, cell-based assays are employed. These experiments typically use cell lines that have been engineered to express human monoamine transporters, such as the human norepinephrine transporter (hNET). researchgate.net In these assays, cells are exposed to the test compound before the addition of radiolabeled norepinephrine. The amount of radioactivity taken up by the cells is then measured, allowing for the calculation of the compound's functional inhibitory potency.
While specific functional assay data for this compound is not provided in the search results, the parent compound esreboxetine has been functionally characterized as a potent NET inhibitor. nih.gov It is expected that similar cell-based functional assays would be necessary to confirm the activity and potency of this compound at the norepinephrine transporter.
The inhibition of norepinephrine reuptake leads to increased concentrations of norepinephrine in the synaptic cleft, which in turn modulates downstream cellular signaling pathways. pfizer.com These pathways are involved in various physiological processes, including pain perception and mood regulation. jci.org For instance, the activation of adrenergic receptors by elevated norepinephrine can influence intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), and modulate the activity of protein kinases like protein kinase A (PKA). jci.org
Research into how this compound specifically modulates these intricate cellular pathways is a necessary step to fully understand its pharmacological contribution. Such studies could involve measuring changes in second messenger levels or assessing the phosphorylation state of key signaling proteins in response to the metabolite. Currently, detailed studies on the specific cellular pathway modulation by this compound are not available in the reviewed literature.
Cell-Based Assays for Ligand-Receptor Interactions
Preclinical In Vivo Pharmacological Evaluation in Animal Models
The in vivo pharmacological evaluation of drug metabolites is a critical step in understanding the complete therapeutic and toxicological profile of a parent compound. For esreboxetine, the (S,S)-enantiomer of reboxetine and a selective norepinephrine reuptake inhibitor (SNRI), preclinical studies have primarily centered on the activity of the parent molecule. google.comresearchgate.net While it is understood that esreboxetine undergoes metabolism, leading to the formation of several derivatives, specific in vivo studies detailing the independent pharmacological activities of these metabolites, including a potential "Metabolite A," are not readily found in public domain literature. clinicaltrials.govnih.gov
The parent compound, esreboxetine, has been evaluated in preclinical models for its antinociceptive (pain-relieving) effects, which are thought to be mediated by its primary mechanism of norepinephrine reuptake inhibition. google.comscispace.com Animal models, such as the rat formalin model, are commonly used to assess the analgesic potential of compounds like esreboxetine. nih.govnih.gov In such studies, esreboxetine alone was not found to produce significant antinociception at certain doses but could potentiate the effects of other analgesics, highlighting the role of norepinephrine in pain modulation pathways. nih.govnih.gov
However, there is no specific published research assessing the antinociceptive properties of this compound. To determine if this metabolite has any intrinsic activity, it would need to be synthesized and evaluated independently in established animal models of nociception. Such studies would clarify whether it is an active metabolite that contributes to, has no effect on, or potentially opposes the analgesic effects of esreboxetine. Without such data, any discussion of its pharmacodynamic endpoints remains speculative.
Data Table: Pharmacodynamic Assessment of this compound
| Endpoint | Animal Model | Finding |
|---|
The ability of a compound to cross the blood-brain barrier (BBB) is fundamental to its activity within the Central Nervous System. The CNS penetration of esreboxetine has been confirmed in preclinical studies. nih.gov Factors influencing CNS penetration include molecular size, lipophilicity, and interaction with efflux transporters like P-glycoprotein (P-gp) at the BBB. nih.gov For esreboxetine, the unbound fraction in rat brain homogenate has been determined, providing insight into its distribution within the CNS. nih.gov
Information regarding the CNS penetration and distribution of this compound is not available. Metabolism often introduces more polar functional groups (e.g., hydroxyl groups) to a molecule. nih.gov This increase in polarity generally decreases lipophilicity and may reduce the ability of a metabolite to passively diffuse across the BBB. Furthermore, the metabolite could become a substrate for efflux transporters, actively removing it from the brain. nih.gov To quantify the CNS exposure of this compound, studies measuring its concentrations in brain tissue and cerebrospinal fluid relative to plasma in preclinical species would be required.
Data Table: CNS Distribution Parameters in Preclinical Species
| Compound | Parameter | Species | Value |
|---|---|---|---|
| This compound | Brain:Plasma Ratio | Not Available | Data not available |
| This compound | Unbound Brain Fraction | Not Available | Data not available |
Analytical Methodologies for Detection and Quantification of Esreboxetine Metabolite a
Chromatographic Techniques for Separation and Profiling
Chromatographic techniques are fundamental to the analysis of drug metabolites, providing the necessary separation from the parent drug, other metabolites, and endogenous matrix components. The choice of chromatographic method depends on the physicochemical properties of the analyte and the complexity of the sample.
Liquid Chromatography (LC) Method Development and Validation
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most widely used technique for the quantitative analysis of drug metabolites in biological fluids. au.dktaylorfrancis.com The development of a reliable LC method for Esreboxetine (B1671265) Metabolite A requires careful optimization of several parameters to achieve adequate separation, sensitivity, and reproducibility.
Method development for Esreboxetine Metabolite A would typically involve reversed-phase chromatography, which is well-suited for separating moderately polar compounds. A C18 column is a common first choice for the stationary phase. nih.gov The mobile phase usually consists of a mixture of an aqueous component (such as water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds of interest, from polar metabolites to the less polar parent drug.
Validation of the developed LC method is a critical step to ensure its reliability and is performed according to guidelines from regulatory authorities such as the FDA and EMA. nih.goveuropa.eu Key validation parameters include:
Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. europa.eubiopharmaservices.com
Accuracy and Precision: The accuracy of an analytical method is the closeness of test results to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk
Calibration Curve: A calibration curve is established to demonstrate the relationship between the instrument response and the concentration of the analyte. A linear regression is typically used.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov
Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) must be evaluated to ensure the integrity of the samples. biopharmaservices.com
Table 1: Illustrative Liquid Chromatography Parameters for this compound Analysis
| Parameter | Condition |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Polar compounds like this compound, which contain hydroxyl and amine groups, are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. jrespharm.comjrespharm.com
Common derivatization techniques for compounds with active hydrogens include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with acetic anhydride). jrespharm.comjrespharm.com This process masks the polar functional groups, reducing their polarity and increasing their volatility.
While GC-MS can offer high chromatographic resolution, the need for derivatization adds complexity and potential for variability to the analytical workflow. mdpi.com For this reason, LC-MS is often preferred for the routine analysis of drug metabolites like this compound.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to both LC and GC for the analysis of pharmaceutical compounds. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. This mobile phase has low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to LC. chromatographyonline.com
A key advantage of SFC is its excellent performance in chiral separations. chromatographyonline.comchromatographyonline.com Since Esreboxetine is a single enantiomer, it is important to assess whether its metabolism is stereoselective. SFC coupled with a chiral stationary phase could be employed to separate the enantiomers of Metabolite A, if applicable, or to separate it from other chiral metabolites. chromatographyonline.comeuropeanpharmaceuticalreview.com Furthermore, SFC is highly compatible with mass spectrometry, making SFC-MS a powerful tool for the analysis of complex mixtures of drug metabolites. europeanpharmaceuticalreview.com
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the preferred detection method for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information. longdom.org
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS), most commonly performed on a triple quadrupole instrument, is the gold standard for the quantification of drugs and metabolites in biological matrices. taylorfrancis.comnih.gov In an MS/MS experiment, the precursor ion (typically the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process is known as multiple reaction monitoring (MRM).
The specificity of MRM allows for the highly selective detection of the analyte even in a complex biological matrix, minimizing interferences and leading to very low limits of quantification. jfda-online.com For a robust quantitative assay, a stable isotope-labeled internal standard of this compound would be ideal to compensate for any variability in sample preparation and instrument response.
Table 2: Illustrative Tandem Mass Spectrometry Parameters for this compound
| Parameter | Ion | m/z (example) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion | [M+H]⁺ | 330.2 |
| Product Ion 1 (Quantifier) | Fragment 1 | 150.1 |
| Product Ion 2 (Qualifier) | Fragment 2 | 107.1 |
| Collision Energy | Optimized for fragmentation |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). longdom.orgspectroscopyonline.com This capability is invaluable for the identification and confirmation of unknown metabolites. By determining the exact mass of a metabolite, its elemental composition can be confidently proposed, which is a critical step in structure elucidation. spectroscopyonline.commdpi.com
In the context of this compound, HRMS would be used during drug metabolism studies to confirm its elemental formula and to distinguish it from other potential metabolites with the same nominal mass. lcms.cznih.gov While HRMS can also be used for quantification, its primary strength in metabolite analysis lies in its ability to provide unambiguous identification. nih.govbioanalysis-zone.comnih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold-standard method for achieving highly accurate and precise absolute quantification of analytes in complex matrices. researchgate.net The principle of IDMS relies on the use of a stable isotope-labeled (SIL) version of the analyte of interest, which serves as an internal standard (IS). eurisotop.com For the absolute quantification of this compound, a SIL-analog, such as ¹³C₆-Esreboxetine Metabolite A, would be synthesized.
This SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. eurisotop.com A known amount of the SIL-IS is spiked into the sample containing an unknown concentration of this compound. The analyte and the IS are co-extracted, co-purified, and analyzed simultaneously, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because the analyte and the IS exhibit nearly identical physicochemical properties, any sample loss or matrix effects during sample preparation and analysis will affect both compounds equally. nih.gov
The absolute concentration of this compound is determined by measuring the peak area ratio of the unlabeled analyte to the labeled internal standard and interpolating this ratio against a calibration curve. This curve is constructed by analyzing standards containing known concentrations of the unlabeled analyte and a fixed concentration of the SIL-IS. nih.gov This approach significantly enhances accuracy and precision by correcting for variations in extraction recovery and matrix-induced ion suppression or enhancement. researchgate.netnih.gov
| Nominal Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|---|
| 1.00 | 50.0 | 2,540 | 125,800 | 0.0202 | 1.01 | 101.0 |
| 5.00 | 50.0 | 12,650 | 124,900 | 0.1013 | 5.04 | 100.8 |
| 25.0 | 50.0 | 63,100 | 125,100 | 0.5044 | 24.85 | 99.4 |
| 100 | 50.0 | 251,000 | 124,500 | 2.0161 | 99.95 | 99.9 |
| 500 | 50.0 | 1,258,000 | 125,200 | 10.048 | 501.2 | 100.2 |
| 1000 | 50.0 | 2,520,000 | 125,500 | 20.080 | 998.9 | 99.9 |
Bioanalytical Method Development and Validation for Biological Matrices
The development and validation of bioanalytical methods are essential for the reliable quantification of drugs and their metabolites in biological samples, supporting preclinical and clinical studies. nih.gov The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose. ich.orgeuropa.eu For this compound, a full validation would be required when establishing a method for its quantification in matrices such as plasma, urine, or tissue homogenates. nih.gov
The development process involves selecting the appropriate analytical technique (commonly LC-MS/MS for its sensitivity and selectivity), optimizing sample preparation, and fine-tuning chromatographic and mass spectrometric conditions. researchgate.net According to international guidelines, a full validation for a chromatographic method should assess parameters including selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability. ich.org
This rigorous validation ensures that the analytical data are reliable and reproducible, which is critical for making informed decisions in drug development. europa.euau.dk If any significant changes are made to a validated method, such as adding a new metabolite for quantification, a full or partial re-validation is necessary. nih.gov
Sample Preparation Techniques from In Vitro and In Vivo Preclinical Samples
Effective sample preparation is a critical step in bioanalysis, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. researchgate.net The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity. For this compound, samples would be sourced from in vitro systems (e.g., human liver microsomes, S9 fractions) and in vivo preclinical models (e.g., rat plasma, brain homogenate). plos.orgnih.gov
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and a water-immiscible organic solvent). It provides cleaner extracts than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent. Interfering components are washed away, and the analyte is eluted with an appropriate solvent. SPE can significantly reduce matrix effects and improve sensitivity.
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Processing Time (per sample) | Relative Cost |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 95 ± 5 | -45 ± 10 (Suppression) | ~5 min | Low |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | -15 ± 8 (Suppression) | ~20 min | Medium |
| Solid-Phase Extraction (SPE) | 92 ± 4 | -5 ± 3 (Suppression) | ~15 min | High |
Matrix Effects and Interference Mitigation
Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS, and refer to the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix. eijppr.com These effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the method. eijppr.com Endogenous components like phospholipids (B1166683) are common sources of matrix effects in plasma samples.
The impact of metabolites on the quantification of a parent drug or other metabolites must also be assessed to ensure selectivity and specificity. biopharmaservices.com Several strategies can be employed to mitigate matrix effects and interference for the analysis of this compound:
Optimized Chromatographic Separation: Developing a robust HPLC method to chromatographically resolve the analyte from interfering matrix components.
Effective Sample Cleanup: Utilizing more rigorous sample preparation techniques like SPE to remove a larger portion of the matrix before analysis.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. An SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal response. nih.gov
Dilution: Diluting the sample can reduce the concentration of interfering components, but may also lower the analyte concentration below the detection limit.
The matrix effect is typically evaluated during method validation by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. eijppr.com
| Sample Type | Mean Peak Area (n=6) | Matrix Factor (MF) | Interpretation |
|---|---|---|---|
| A: Analyte in neat solution | 150,000 | B / A = 0.85 | A Matrix Factor < 1 indicates ion suppression. |
| B: Analyte spiked post-extraction into blank matrix | 127,500 |
Stable Isotope Labeling in Metabolite Tracing and Quantification
Stable isotope labeling (SIL) is a powerful tool used in metabolomics to trace the fate of a compound through metabolic pathways and to aid in metabolite identification and quantification. doi.orgnih.gov In the context of Esreboxetine, a study could involve administering Esreboxetine labeled with stable isotopes (e.g., ¹³C or ¹⁵N) to a preclinical model. boku.ac.at
By analyzing samples over time with high-resolution mass spectrometry, researchers can track the appearance of the isotopic label in various downstream metabolites, including this compound. nih.govnih.gov This provides definitive evidence of the metabolic pathway. The characteristic mass shift between the labeled and unlabeled metabolite confirms its identity and relationship to the parent drug. doi.org
Furthermore, SIL is fundamental to the isotope dilution techniques used for absolute quantification, as discussed previously. nih.gov By introducing a known quantity of labeled Esreboxetine, the rate of formation and clearance of labeled this compound can be determined, providing crucial data for pharmacokinetic modeling. nih.govnih.gov Global labeling experiments, where organisms are grown on fully labeled nutrient sources, can also help distinguish endogenous metabolites from drug-related xenobiotics. boku.ac.at
Role of Esreboxetine Metabolite a in Preclinical Drug Discovery and Development
Metabolite Profiling in Early Discovery Phases
Metabolite profiling is a cornerstone of early drug discovery, providing a preliminary map of how a drug candidate is transformed in biological systems. evotec.comnih.gov This process, often initiated using in vitro models like liver microsomes or hepatocytes, aims to identify the primary metabolic pathways and the key metabolites formed. fda.govbiotech-spain.com For a compound like esreboxetine (B1671265), this would involve exposing it to these systems to see how its chemical structure is altered.
The primary goals of this early profiling are to identify "soft spots" in the molecule—positions susceptible to metabolic change—and to get a first look at the major metabolites. labcorp.com This information is invaluable for medicinal chemists, who can use it to modify the drug candidate's structure to improve its metabolic stability and pharmacokinetic profile. labcorp.com High-resolution mass spectrometry is a key technology in this phase, enabling the detection and structural elucidation of metabolites. evotec.com
Comparative Metabolite Exposure in Preclinical Species
Once a drug candidate moves into in vivo preclinical studies, a key question arises: do the animal species used for safety testing process the drug in the same way that humans do? evotec.com Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), require data demonstrating that the animal models are adequately exposed to the same major metabolites as humans. acs.orgwuxiapptec.com This is a critical component of Metabolites in Safety Testing (MIST) guidelines. evotec.comacs.org
Comparative metabolite profiling involves analyzing plasma and excreta from different preclinical species (e.g., rats, dogs, monkeys) and comparing the metabolite patterns to those observed in human-derived in vitro systems and, eventually, early human trials. fda.govclinicaltrials.gov The focus is on identifying "disproportionate metabolites," which are those found only in humans or at significantly higher concentrations in humans than in the test species. fda.govwuxiapptec.com If a major human metabolite, like a hypothetical "Esreboxetine Metabolite A," is not adequately formed in the preclinical toxicology species, its safety may need to be evaluated separately. wuxiapptec.com
Table 1: Illustrative Comparative Metabolite Exposure in Preclinical Species
| Species | Parent Drug (Esreboxetine) AUC (ng·h/mL) | This compound AUC (ng·h/mL) | Metabolite-to-Parent Ratio |
| Rat | 1500 | 150 | 0.10 |
| Dog | 2000 | 400 | 0.20 |
| Monkey | 1800 | 270 | 0.15 |
| Human (in vitro projection) | 1700 | 510 | 0.30 |
Note: This table contains illustrative data for educational purposes and does not represent actual study results.
Assessment of Metabolite Activity in Optimizing Drug Design
If "this compound" were found to be a major metabolite, it would be synthesized and tested in the same biological assays as the parent drug. This helps to determine if the metabolite has a similar, different, or no activity at the drug's target. For esreboxetine, which is a selective norepinephrine (B1679862) reuptake inhibitor, its metabolites would be tested for their ability to inhibit the norepinephrine transporter. nih.govmedchemexpress.com Understanding the activity of metabolites is essential for interpreting pharmacology and toxicology data and for building a complete picture of the drug's mechanism of action. evotec.com
Implications for Drug-Drug Interaction Studies (Preclinical Focus)
A drug candidate and its metabolites can affect the metabolic pathways of other co-administered drugs, leading to drug-drug interactions (DDIs). admescope.comwuxiapptec.com Preclinical DDI studies are therefore essential to predict and mitigate these risks. bioivt.com
Enzyme Inhibition and Induction by Metabolite A (In Vitro)
A major focus of preclinical DDI assessment is the interaction with cytochrome P450 (CYP) enzymes, a family of enzymes responsible for the metabolism of a vast number of drugs. d-nb.info In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine if a metabolite, such as "this compound," can inhibit or induce the activity of these enzymes. nih.govadmescope.com
Inhibition: This can be reversible or time-dependent. nih.gov If Metabolite A inhibits a key CYP enzyme (e.g., CYP3A4, which metabolizes reboxetine), it could slow the clearance of other drugs metabolized by that enzyme, potentially leading to toxic accumulation. nih.govd-nb.info
Induction: This occurs when the metabolite increases the production of a CYP enzyme. This can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov
Table 2: Illustrative In Vitro CYP450 Inhibition Profile for this compound
| CYP Isoform | Inhibition IC₅₀ (µM) | Type of Inhibition |
| CYP1A2 | > 50 | - |
| CYP2C9 | 25 | Reversible |
| CYP2C19 | > 50 | - |
| CYP2D6 | 15 | Reversible |
| CYP3A4 | 8 | Time-Dependent |
Note: This table contains illustrative data for educational purposes and does not represent actual study results. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
Transporter-Mediated Interactions (In Vitro and Preclinical In Vivo)
In addition to metabolic enzymes, drug transporters play a critical role in a drug's absorption, distribution, and excretion. nih.gov Interactions with these transporters are an increasingly recognized source of DDIs. nih.gov Preclinical studies investigate whether a metabolite can inhibit or is a substrate of key uptake (e.g., OATPs) or efflux (e.g., P-gp) transporters. admescope.comevotec.com An interaction here could alter the concentration of co-administered drugs in specific tissues, like the liver or brain. nih.gov
Regulatory Considerations for Metabolite Identification and Characterization (Preclinical Aspects)
Regulatory bodies like the FDA and the European Medicines Agency (EMA) have specific guidelines for metabolite safety testing. labcorp.comwuxiapptec.com A central tenet of these guidelines is the "10% rule," which states that any human metabolite that constitutes more than 10% of the total drug-related exposure at steady state should be identified and characterized. acs.org
During the preclinical phase, drug developers must generate a comprehensive data package on the metabolic fate of their compound. biotech-spain.com This includes:
In vitro cross-species comparisons. evotec.com
Metabolite profiles from in vivo toxicology studies. fda.gov
An assessment of the pharmacological activity of major metabolites.
In vitro evaluation of DDI potential for both the parent drug and significant metabolites. admescope.com
This information allows regulators to assess whether the preclinical safety studies adequately cover all relevant human metabolites, ensuring that potential risks have been thoroughly evaluated before the drug is administered to a large number of human subjects in later-phase clinical trials. nih.govfda.gov
Future Research Directions and Open Questions
Elucidation of Undiscovered Metabolic Pathways or Novel Metabolites
The metabolism of esreboxetine (B1671265), the (S,S)-enantiomer of reboxetine (B1679249), is presumed to follow pathways similar to its racemic parent compound. Reboxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4. medsafe.govt.nzdrugbank.comnih.gov The main metabolic routes identified for reboxetine are O-dealkylation, hydroxylation of the ethoxyphenoxy ring, and oxidation of the morpholine (B109124) ring, which are then followed by partial or complete glucuronide or sulphate conjugation. medicines.org.uke-lactancia.org
Known metabolites of reboxetine include O-desethylreboxetine and two phenolic metabolites, Phenol A and Phenol B. wikipedia.orgnih.gov "Esreboxetine Metabolite A" is likely one of these compounds, plausibly a hydroxylated derivative. However, a comprehensive metabolic profiling of esreboxetine, particularly in humans, is still needed. A Phase I study was designed to investigate the absorption, metabolism, and excretion of [14C]-esreboxetine, which included the objective of identifying and quantifying metabolites in plasma, urine, and feces, but the results have not been publicly posted. clinicaltrials.gov
Future research should focus on:
Comprehensive Metabolite Identification: Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to definitively identify all metabolites of esreboxetine in various preclinical species and in human-derived in vitro systems (e.g., human liver microsomes). nih.gov
Pathway Elucidation: Mapping the complete metabolic pathways, including the potential for sequential metabolism and the formation of novel or previously unidentified minor metabolites.
Enzyme Phenotyping: Conclusively identifying all cytochrome P450 enzymes and other enzyme systems (e.g., UDP-glucuronosyltransferases) responsible for the formation and further conjugation of Metabolite A and other derivatives. While CYP3A4 is the primary enzyme for reboxetine, the role of other CYPs in the formation of specific metabolites of esreboxetine warrants further investigation. medsafe.govt.nznih.gov
Advanced Computational Modeling of Metabolite A Interactions
Computational modeling offers a powerful tool to predict the pharmacological and toxicological properties of metabolites. For the parent compound, reboxetine, molecular dynamics simulations have been used to explore its binding mechanism to the human norepinephrine (B1679862) transporter (hNET). nih.gov These studies have identified key amino acid residues within the transporter that are crucial for the binding of selective norepinephrine reuptake inhibitors. nih.gov
Future computational research on this compound should include:
Molecular Docking and Dynamics: Performing docking simulations of Metabolite A with the hNET, serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT) to predict its binding affinity and selectivity profile. This would help to understand if it retains the pharmacological activity of the parent compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the activity of a series of potential esreboxetine metabolites, which could guide synthetic efforts toward more potent or selective compounds.
Metabolism Prediction: Employing in silico tools to predict the metabolic fate of esreboxetine, which can be compared with experimental data to refine predictive models for drug metabolism. researchgate.net
Toxicity Prediction: Using computational models to predict potential off-target interactions and toxicological endpoints for Metabolite A.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The development of robust bioanalytical methods is crucial for the accurate quantification of this compound in biological matrices. Current methods for reboxetine and its metabolites, such as O-desethylreboxetine, primarily utilize High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). diva-portal.orgnih.govresearchgate.net LC-MS/MS methods have been developed for the highly sensitive and selective quantification of reboxetine. nih.gov
Future directions for analytical method development include:
High-Sensitivity LC-MS/MS Assays: Developing and validating ultra-sensitive LC-MS/MS methods for the simultaneous quantification of esreboxetine and Metabolite A in plasma, cerebrospinal fluid, and tissue homogenates. This will be essential for detailed pharmacokinetic and pharmacodynamic studies.
Chiral Separation Methods: As esreboxetine is a single enantiomer, it is important to develop enantioselective assays to ensure that no chiral inversion occurs in vivo and to accurately measure the disposition of the active enantiomer and its metabolites. nih.gov
Advanced Sample Preparation: Exploring novel sample preparation techniques, such as online solid-phase extraction or turbulent flow chromatography, to improve sample throughput and reduce matrix effects in complex biological samples. researchgate.netuantwerpen.be
Understanding the Full Preclinical Pharmacological Spectrum of Metabolite A
A significant gap in the current knowledge is the pharmacological activity of this compound. While some metabolites of antidepressants are pharmacologically active, others are inactive. For reboxetine, it has been suggested that its major circulating metabolite has little to no activity on noradrenergic or serotonergic uptake. medsafe.govt.nz However, this needs to be explicitly determined for Metabolite A derived from esreboxetine.
Key areas for future preclinical pharmacological investigation are:
Receptor and Transporter Binding Assays: Systematically screening Metabolite A against a broad panel of neurotransmitter transporters (NET, SERT, DAT) and receptors to determine its binding affinity and selectivity profile.
In Vitro Functional Assays: Conducting in vitro neurotransmitter uptake assays using synaptosomes or cell lines expressing human transporters to assess the functional activity of Metabolite A as a reuptake inhibitor.
Ex Vivo and In Vivo Target Engagement Studies: If Metabolite A shows significant in vitro activity, conducting ex vivo receptor occupancy studies and in vivo microdialysis studies in animal models to determine if it reaches the central nervous system in sufficient concentrations to engage its targets.
Role of Metabolite A in Preclinical Models of Disease Pathophysiology
Future research in this area should aim to:
Evaluate Efficacy in Animal Models: Test the efficacy of isolated Metabolite A in established animal models of conditions for which esreboxetine has been considered, such as neuropathic pain and fibromyalgia. researchgate.net
Assess Contribution to Therapeutic Effect: In animals treated with esreboxetine, correlate the brain and plasma concentrations of both the parent drug and Metabolite A with the observed behavioral effects to understand the relative contribution of the metabolite.
Investigate Potential for Unique Therapeutic Applications: Explore whether the pharmacological profile of Metabolite A suggests potential utility in other CNS disorders not typically associated with the parent compound.
Q & A
Q. What strategies are effective for addressing peer critiques of this compound’s mechanistic hypotheses?
- Methodological Answer : Re-analyze raw data using independent pipelines (e.g., XCMS vs. MZmine) to verify peak alignment. Publish negative results in supplementary materials to provide full context. Engage in collaborative replications via platforms like Metabolomics Workbench , which hosts open challenges for method validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
